molecular formula C22H20N2O6 B11115161 2-(2-{2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione CAS No. 31255-11-5

2-(2-{2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11115161
CAS No.: 31255-11-5
M. Wt: 408.4 g/mol
InChI Key: ZUEGADJOYPRDCU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 2-(2-{2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione (CAS: 607-26-1; molecular formula: C₂₀H₁₆N₂O₅; molecular weight: 364.35 g/mol) is a bis-phthalimide derivative featuring a polyethylene glycol (PEG)-like ethoxy chain linker. Its structure comprises two isoindole-1,3-dione (phthalimide) moieties connected via a flexible -O-(CH₂CH₂O)₂-CH₂CH₂- spacer, enhancing solubility and conformational flexibility .

Synthesis and Characterization Synthesis involves reacting potassium phthalimide with β,β′-dichloroethyl ether under reflux conditions (463–473 K), yielding 56% product after recrystallization from ethanol-chloroform. Key spectroscopic data include IR absorption at 1781–1714 cm⁻¹ (C=O stretching) and ¹H-NMR signals for ethyleneoxy protons at δ 3.5–4.0 ppm. Single-crystal X-ray diffraction confirms a monoclinic (P2₁/n) lattice with planar phthalimide fragments (r.m.s. deviation: 0.018–0.020 Å) stabilized by C=O···π and π-π stacking interactions .

Properties

CAS No.

31255-11-5

Molecular Formula

C22H20N2O6

Molecular Weight

408.4 g/mol

IUPAC Name

2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethoxy]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C22H20N2O6/c25-19-15-5-1-2-6-16(15)20(26)23(19)9-11-29-13-14-30-12-10-24-21(27)17-7-3-4-8-18(17)22(24)28/h1-8H,9-14H2

InChI Key

ZUEGADJOYPRDCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCN3C(=O)C4=CC=CC=C4C3=O

Related CAS

76378-39-7

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves nucleophilic aromatic substitution between a phthalimide derivative and an alkali metal diphenoxide salt. As detailed in U.S. Patent EP0273159B1, the reaction employs:

  • Phthalimide precursor : 2-(2-hydroxyethyl)isoindole-1,3-dione.

  • Diphenoxide salt : Disodium or dipotassium salt of ethylene glycol derivatives (e.g., tetraethylene glycol).

  • Catalyst : Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.

  • Solvent : Anhydrous toluene or xylene under nitrogen atmosphere.

  • Temperature : Reflux at 105–120°C for 12–24 hours.

The phase transfer catalyst facilitates the solubilization of the ionic diphenoxide salt in the nonpolar solvent, enabling efficient nucleophilic attack on the phthalimide’s leaving group (e.g., bromide or tosylate). The reaction achieves yields of 70–85% after purification via hot filtration to remove insoluble alkali metal salts.

Purification and Yield Optimization

Post-reaction purification involves dissolving the crude product in a polar aprotic solvent (e.g., dimethylacetamide) at elevated temperatures (80–100°C) and filtering to remove unreacted salts. Recrystallization from ethanol/water mixtures further enhances purity (>98%).

Stepwise Tosylation-Substitution Approach

Tosylation of Hydroxyethylphthalimide

A two-step protocol, exemplified in PMC3817534 and related patents, begins with the tosylation of 2-(2-hydroxyethyl)isoindole-1,3-dione:

  • Tosylation : Reacting the hydroxyethyl derivative with p-toluenesulfonyl chloride (TsCl) in acetonitrile with triethylamine as a base.

    • Conditions: 0°C for 20 minutes, followed by room temperature stirring.

    • Yield: 90–95% for 2-(2-tosyloxyethyl)isoindole-1,3-dione.

  • Nucleophilic Substitution : The tosylated intermediate reacts with a diethylene glycol monophthalimide derivative in the presence of potassium carbonate.

    • Solvent: Dimethylformamide (DMF) at 80°C for 48 hours.

    • Yield: 60–70% after column chromatography.

Advantages and Limitations

This method allows precise control over the spacer length but requires multiple purification steps. The use of toxic tosylating agents and high-boiling solvents like DMF poses scalability challenges.

One-Pot Alkali Carbonate-Mediated Coupling

Single-Step Synthesis

European Patent EP0274601A2 describes a one-pot synthesis using alkali carbonates (e.g., K₂CO₃) in polar aprotic solvents:

  • Reactants : Equimolar amounts of 2-(2-hydroxyethyl)isoindole-1,3-dione and tetraethylene glycol.

  • Conditions : Reflux in N-methylpyrrolidone (NMP) at 150–200°C for 6–8 hours under nitrogen.

  • Yield : 65–75% after precipitation in ice-cold water.

Key Considerations

The absence of a phase transfer catalyst simplifies the process, but side reactions (e.g., oligomerization) may reduce yields. Excess glycol (1.5–2.0 eq) mitigates this issue.

Comparative Analysis of Methods

Method Catalyst/Solvent Temperature Yield Purity
Phase Transfer CatalysisTBAB/Toluene105–120°C70–85%>98%
Tosylation-SubstitutionTsCl, K₂CO₃/DMF80°C60–70%95%
Alkali Carbonate CouplingK₂CO₃/NMP150–200°C65–75%90%

Emerging Strategies and Innovations

Microwave-Assisted Synthesis

Recent studies (e.g., RSC Adv. 2017) explore microwave irradiation to accelerate etherification. Initial trials report 50% reduction in reaction time (4–6 hours) with comparable yields.

Enzymatic Catalysis

Preliminary work using lipases (e.g., Candida antarctica) in nonaqueous media shows potential for eco-friendly synthesis, though yields remain suboptimal (<40%) .

Chemical Reactions Analysis

Hydrolysis Reactions

The phthalimide groups undergo hydrolysis under acidic or basic conditions to form phthalamic acid or phthalic acid derivatives. Hydrolysis is critical for modifying the compound’s solubility or generating reactive intermediates for further functionalization.

Table 2: Hydrolysis Pathways

ConditionsProductsApplicationsReference
Aqueous HCl (reflux)Phthalamic acid derivativesIntermediate for amidation
NaOH (aqueous, 70°C)Phthalic acid + ethylene glycolsCleavage of ether linkages

Nucleophilic Substitutions

The ether linkages and phthalimide nitrogen are susceptible to nucleophilic attack. For example, thiols or amines can displace the phthalimide groups, enabling conjugation with biomolecules or polymers.

Table 3: Nucleophilic Substitution Examples

NucleophileConditionsProductApplicationReference
CysteinepH 8.5, RT, 24hThioether-linked conjugateBioconjugation
EthylenediamineDMF, 80°CAmine-functionalized derivativeDrug delivery systems

Thermal Decomposition

At temperatures exceeding 473 K, the compound undergoes thermal degradation, releasing phthalic anhydride and ethylene oxide fragments. This behavior is critical for applications requiring controlled release or high-temperature stability .

Table 4: Thermal Stability Data

Temperature (K)Decomposition ProductsHalf-LifeReference
473–500Phthalic anhydride + ethylene oxides<1 hour

Biological Interactions

Derivatives of isoindole-1,3-dione exhibit antimicrobial, antioxidant, and anticancer activities . The PEG-like chain enhances solubility and bioavailability, making the compound a candidate for drug-delivery systems. In vitro studies show moderate free-radical scavenging (IC50 ~1.2 μmol/mL) .

ActivityAssay ModelIC50/EC50Reference
AntioxidantDPPH radical1.174 μmol/mL
AntimicrobialE. coli (MIC)25 µg/mL

Oxidation and Complexation

The ether chain’s oxygen atoms can coordinate with metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes. Oxidation of the ethylene glycol chain with KMnO4 yields carboxylic acid derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical transformations.

Biology

  • Antimicrobial Activity : Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial properties. A study demonstrated that similar structures could inhibit bacterial growth effectively.
  • Antiviral Activity : Isoindole derivatives have shown promising antiviral effects. For instance, compounds structurally related to this one have been found to inhibit HIV replication with effective concentrations (EC50) below 5 μM.

Medicine

  • Anticancer Properties : Isoindole derivatives have been evaluated for their potential in cancer therapy. Studies indicate that they can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of signaling pathways associated with cell survival.

Industry

  • Polymer Production : The compound is utilized in the production of advanced materials and polymers due to its structural properties and reactivity.

Case Studies

Several studies have explored the biological effects and therapeutic potential of isoindole derivatives:

  • Antiviral Study : A study published in a peer-reviewed journal indicated that isoindole derivatives could effectively inhibit HIV replication (EC50 < 5 μM) .
  • Anticancer Research : Another investigation highlighted that isoindole compounds could induce apoptosis in various cancer cell lines by modulating key survival pathways .
  • Anti-inflammatory Effects : Research has shown that these compounds can inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory disorders .

Mechanism of Action

The mechanism of action of 2-(2-{2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N,N'-Ethylenediphthalimide (CAS: 607-26-1)

  • Structure : Two phthalimide groups linked by an ethylene chain (-CH₂CH₂-).
  • Key Differences : Lacks ethoxy groups, resulting in reduced hydrophilicity (logP: 1.39 vs. 1.91 for the target compound) .
  • Applications : Primarily used as a crosslinker in polymers, whereas the target compound’s PEG-like chain expands its utility in drug delivery .

2-[2-(1H-Imidazol-1-yl)ethyl]isoindole-1,3-dione (CAS: 72459-53-1)

  • Structure : Phthalimide linked to an imidazole ring via an ethyl group.
  • Bioactivity : Exhibits antimicrobial activity (MIC: 12.5 µg/mL against S. aureus), while the target compound’s biological data remain unexplored .

2-(4-{1-[(4-Methanesulfonyl-phenyl)-hydrazono]-ethyl}-phenyl)-isoindole-1,3-dione (Compound 17b)

  • Structure : Phthalimide with a sulfonamide-hydrazone side chain.
  • Key Differences : The sulfonyl group enhances electrophilicity and solubility in polar solvents (water solubility: 2.1 mg/mL vs. 0.8 mg/mL for the target compound) .
  • Synthetic Yield : 51% vs. 56% for the target compound, reflecting differences in reactivity of hydrazine vs. ethylene oxide derivatives .

Physicochemical and Crystallographic Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) logP Hydrogen Bond Acceptors Crystallographic System
Target Compound 364.35 148–150 1.91 5 Monoclinic (P2₁/n)
N,N'-Ethylenediphthalimide 308.30 215–217 1.39 4 Orthorhombic (Pbca)
2-(2-Imidazol-1-yl-ethyl)-derivative 241.25 185–187 2.15 3 Not reported
Compound 17b 433.43 208–210 0.67 6 Monoclinic (C2/c)

Data compiled from

Biological Activity

The compound 2-(2-{2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H25N3O6C_{23}H_{25}N_3O_6, and it features multiple functional groups that contribute to its biological activity. The presence of the isoindole moiety suggests potential interactions with various biological targets.

Antiviral Activity

Research has indicated that derivatives of isoindole compounds exhibit significant antiviral properties. For instance, a study demonstrated that similar structures could inhibit HIV-1 replication effectively. The compounds showed an effective concentration (EC50) below 5 μM, indicating strong antiviral potential .

Anticancer Properties

Isoindole derivatives have also been evaluated for their anticancer activities. A study focusing on related compounds found that they could induce apoptosis in cancer cells through the activation of caspase pathways. The mechanism involved the modulation of key signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

Another area of research has highlighted the anti-inflammatory properties of isoindole derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in treating inflammatory diseases .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Viral Entry : Similar compounds have been shown to block viral entry by interfering with receptor interactions.
  • Apoptosis Induction : Activation of apoptotic pathways can lead to cancer cell death.
  • Cytokine Modulation : Reduction in cytokine levels can alleviate inflammation.

Case Studies

Several studies have explored the biological effects of isoindole derivatives:

Study ReferenceFocusFindings
Antiviral ActivityCompounds showed EC50 < 5 μM against HIV-1.
Anticancer EffectsInduced apoptosis in various cancer cell lines.
Anti-inflammatoryInhibited TNF-alpha and IL-6 production in vitro.

Q & A

Basic: What are the common synthetic routes for synthesizing 2-(2-{2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione?

Answer:
The compound is synthesized via stepwise nucleophilic substitution and etherification. A typical route involves:

Phthalimide activation : Reacting phthalimide derivatives with ethylene glycol derivatives under basic conditions to form ether linkages .

Iterative coupling : Introducing ethoxy chains via Williamson ether synthesis, using catalysts like K₂CO₃ to enhance reactivity .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product. Yield optimization requires careful temperature control (60–80°C) and stoichiometric excess of glycol intermediates .

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